molecular formula C10H7BrF6O B13707353 2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13707353
M. Wt: 337.06 g/mol
InChI Key: GFPDEDSVFDNQRG-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound with a complex structure that includes bromine, methyl, and hexafluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 2-bromo-3-methylphenyl with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the bromine or hexafluoro groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets. The bromine and hexafluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylphenylmethanol
  • 2-Bromo-3-methylphenylboronic acid
  • 2-Bromo-3-methylphenylamine

Uniqueness

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the presence of the hexafluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C10H7BrF6O

Molecular Weight

337.06 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H7BrF6O/c1-5-3-2-4-6(7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3

InChI Key

GFPDEDSVFDNQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O)Br

Origin of Product

United States

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